1-(4-Amino-2-(difluoromethoxy)phenyl)-1-bromopropan-2-one 1-(4-Amino-2-(difluoromethoxy)phenyl)-1-bromopropan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18832917
InChI: InChI=1S/C10H10BrF2NO2/c1-5(15)9(11)7-3-2-6(14)4-8(7)16-10(12)13/h2-4,9-10H,14H2,1H3
SMILES:
Molecular Formula: C10H10BrF2NO2
Molecular Weight: 294.09 g/mol

1-(4-Amino-2-(difluoromethoxy)phenyl)-1-bromopropan-2-one

CAS No.:

Cat. No.: VC18832917

Molecular Formula: C10H10BrF2NO2

Molecular Weight: 294.09 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Amino-2-(difluoromethoxy)phenyl)-1-bromopropan-2-one -

Specification

Molecular Formula C10H10BrF2NO2
Molecular Weight 294.09 g/mol
IUPAC Name 1-[4-amino-2-(difluoromethoxy)phenyl]-1-bromopropan-2-one
Standard InChI InChI=1S/C10H10BrF2NO2/c1-5(15)9(11)7-3-2-6(14)4-8(7)16-10(12)13/h2-4,9-10H,14H2,1H3
Standard InChI Key RANSQEMCBNXFML-UHFFFAOYSA-N
Canonical SMILES CC(=O)C(C1=C(C=C(C=C1)N)OC(F)F)Br

Introduction

Molecular Structure and Physicochemical Properties

Chemical Composition and Structural Features

1-(4-Amino-2-(difluoromethoxy)phenyl)-1-bromopropan-2-one (molecular formula: C10H10BrF2NO2\text{C}_{10}\text{H}_{10}\text{BrF}_2\text{NO}_2, molecular weight: 294.09 g/mol) features a propan-2-one core substituted at the 1-position with a bromine atom and a 4-amino-2-(difluoromethoxy)phenyl group . The difluoromethoxy moiety (-OCF2_2H) introduces electron-withdrawing characteristics, while the para-amino group enhances hydrogen-bonding potential.

Key Structural Attributes:

  • Bromine Atom: Serves as a leaving group in nucleophilic substitution reactions.

  • Amino Group: Participates in hydrogen bonding and acid-base interactions.

  • Difluoromethoxy Substituent: Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.

Synthesis and Optimization Strategies

Stepwise Synthetic Pathways

The synthesis of 1-(4-amino-2-(difluoromethoxy)phenyl)-1-bromopropan-2-one typically involves a multi-step sequence:

  • Bromination of Aromatic Precursors:
    Starting with 4-amino-2-(difluoromethoxy)benzene, bromination at the para position relative to the amino group is achieved using bromine in the presence of a Lewis acid catalyst (e.g., FeBr3_3).

  • Propanone Backbone Formation:
    The brominated intermediate undergoes condensation with propan-2-one under controlled alkaline conditions (e.g., K2_2CO3_3 in acetone), yielding the target ketone.

  • Purification and Yield Optimization:
    Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) achieves >90% purity. Reaction temperature optimization (60–80°C) and solvent selection (THF vs. DMF) critically influence yields, with THF providing superior results (75–82%).

Chemical Reactivity and Functional Transformations

Electrophilic and Nucleophilic Pathways

The compound’s reactivity is governed by its bromine atom, ketone group, and aromatic substituents:

  • Nucleophilic Substitution:
    The bromine atom undergoes SN2_2 displacement with nucleophiles such as amines or thiols. For example, reaction with benzylamine in DMF at 50°C produces 1-(4-amino-2-(difluoromethoxy)phenyl)-1-(benzylamino)propan-2-one.

  • Ketone Reduction:
    Catalytic hydrogenation (H2_2, Pd/C) reduces the ketone to a secondary alcohol, while stronger reductants (e.g., LiAlH4_4) yield the corresponding hydrocarbon.

  • Oxidation Reactions:
    Oxidizing agents like KMnO4_4 in acidic media cleave the propanone backbone, generating carboxylic acid derivatives.

CompoundCOX-2 IC50_{50} (µM)logP
Target Compound12.32.14
1-(5-Amino-2-methylphenyl) analog24.11.89
Chlorine-substituted derivative15.62.05

Industrial and Research Applications

Medicinal Chemistry Applications

The compound serves as a key intermediate in synthesizing kinase inhibitors and anti-inflammatory agents. Its difluoromethoxy group improves metabolic stability in hepatic microsomal assays (t1/2_{1/2} = 45 min vs. 22 min for non-fluorinated analog).

Material Science Relevance

In polymer chemistry, the bromine atom facilitates radical-initiated crosslinking reactions, enabling the production of high-strength thermosetting resins (Tg_g = 145°C).

Interaction Studies and Mechanistic Insights

Protein Binding and Structural Dynamics

Molecular docking simulations (PDB: 1CX2) indicate hydrogen bonding between the amino group and Thr513 residue of COX-2, while the difluoromethoxy group occupies a hydrophobic pocket. Mutagenesis studies confirm that Thr513Ala mutation reduces binding affinity by 4.2-fold.

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